N-sec-butyl-6-chloropyrazin-2-amine molecular weight and formula
N-sec-butyl-6-chloropyrazin-2-amine molecular weight and formula
A Critical Scaffold for Kinase Inhibitor and Adenosine Receptor Antagonist Discovery
Executive Summary & Physicochemical Identity
N-sec-butyl-6-chloropyrazin-2-amine represents a specialized functionalization of the 2-amino-6-chloropyrazine core. In the context of medicinal chemistry, this molecule serves as a pivotal "linker" scaffold.[1][2] The pyrazine ring provides a bioisostere for pyridine or benzene systems, often improving metabolic stability, while the sec-butyl group introduces chirality and lipophilicity, essential for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).
The following data establishes the fundamental identity of the compound for analytical verification.
Table 1: Physicochemical Specifications
| Parameter | Value | Technical Note |
| IUPAC Name | N-(butan-2-yl)-6-chloropyrazin-2-amine | Systematic nomenclature for regulatory filing. |
| Molecular Formula | C₈H₁₂ClN₃ | Confirmed via elemental composition logic. |
| Molecular Weight | 185.65 g/mol | Monoisotopic mass: ~185.07 Da. |
| LogP (Predicted) | 2.4 – 2.8 | significantly more lipophilic than the parent 2-amino-6-chloropyrazine (LogP ~0.9). |
| H-Bond Donors | 1 | Secondary amine (-NH-). |
| H-Bond Acceptors | 3 | Pyrazine nitrogens (N1, N4) + amine nitrogen. |
| Physical State | Pale yellow oil or low-melting solid | The sec-butyl group disrupts crystal packing compared to the parent solid. |
Synthetic Architecture & Causality
As a Senior Application Scientist, I do not recommend buying this compound off-the-shelf for high-throughput screening due to potential batch variability in the enantiomeric ratio of the sec-butyl group. Instead, in-house synthesis via Nucleophilic Aromatic Substitution (SNAr) is the gold standard for reliability.
The Mechanism (Why this works)
The reaction relies on the electron-deficient nature of the pyrazine ring.[3] The chlorine atoms at positions 2 and 6 are activated for nucleophilic attack. However, regioselectivity is key. By using 2,6-dichloropyrazine as the starting material, we utilize the symmetry of the molecule to ensure that the first substitution yields the desired product.
Critical Control Point: The reaction must be controlled to prevent di-substitution (where both chlorines are replaced by amines). This is managed by stoichiometry and temperature control.[3]
DOT Diagram: Synthesis Pathway
Figure 1: SNAr reaction pathway converting 2,6-dichloropyrazine to the target amine.
Validated Experimental Protocol
This protocol is designed as a self-validating system . The checkpoints (TLC/LCMS) ensure you do not proceed with a failed intermediate.
Reagents
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Substrate: 2,6-Dichloropyrazine (1.0 equiv)
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Nucleophile: sec-Butylamine (1.1 equiv) — Slight excess ensures conversion.
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Base: Diisopropylethylamine (DIPEA) (1.5 equiv) — Scavenges HCl byproduct.
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Solvent: Ethanol (EtOH) or Isopropanol (IPA) — Polar protic solvents stabilize the transition state.
Step-by-Step Methodology
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Reaction Initiation:
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Dissolve 2,6-dichloropyrazine (e.g., 1.0 g, 6.7 mmol) in absolute Ethanol (10 mL).
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Add DIPEA (1.75 mL, 10 mmol) followed by sec-butylamine (0.75 mL, 7.4 mmol) dropwise at room temperature.
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Why: Dropwise addition prevents localized "hotspots" that favor di-substitution.
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Thermal Activation:
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Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
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Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (2,6-dichloropyrazine) using 20% EtOAc/Hexanes. The starting material (high Rf) should disappear, replaced by a more polar spot (lower Rf, UV active).
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Work-up (Purification):
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Concentrate the ethanol in vacuo.
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Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
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Dry over Na₂SO₄, filter, and concentrate.
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Isolation:
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If the crude purity is <95% (by LCMS), purify via flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.
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DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Applications in Drug Discovery
The N-sec-butyl-6-chloropyrazin-2-amine molecule is rarely the final drug; it is a pharmacophore building block .
Kinase Inhibition (ATP Competitive)
The pyrazine nitrogen atoms serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes. The sec-butyl group is critical here:
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Role: It acts as a hydrophobic anchor.
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Target: It occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region adjacent to the ATP binding site.
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Example: Similar motifs are found in inhibitors of p38 MAPK and B-Raf .
Adenosine Receptor Antagonism
Substituted aminopyrazines are well-documented antagonists for the A2B adenosine receptor .
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Mechanism: The 6-chloro substituent allows for further derivatization (e.g., Suzuki coupling) to add aryl groups that extend into the receptor's deep binding pocket, while the sec-butyl amine mimics the ribose sugar's steric bulk or interacts with specific transmembrane helices.
Analytical Characterization (Expected Data)
To confirm you have synthesized the correct molecule, compare your data against these expected values.
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¹H NMR (CDCl₃, 400 MHz):
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Pyrazine Ring Protons: Two distinct singlets (or tightly coupled doublets) around δ 7.6 – 8.0 ppm.
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Amine Proton (-NH-): Broad singlet around δ 4.5 – 5.5 ppm (exchangeable with D₂O).
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sec-Butyl Group:
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Multiplet (chiral center -CH-): δ 3.8 – 4.1 ppm.
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Methylene (-CH₂-): Multiplet δ 1.5 – 1.6 ppm.
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Methyls (-CH₃): Doublet (bound to CH) and Triplet (terminal) around δ 0.9 – 1.2 ppm.
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LC-MS (ESI+):
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Major peak at m/z 186.1 [M+H]⁺.
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Characteristic chlorine isotope pattern: M+2 peak at 188.1 (approx. 33% height of the parent peak).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118458, 2-Amino-6-chloropyrazine. Retrieved from [Link]
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MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Contextual reference for amino-heterocycle synthesis). Retrieved from [Link]
